molecular formula C5H10S B158808 2-Methyltetrahydrothiophene CAS No. 1795-09-1

2-Methyltetrahydrothiophene

Cat. No.: B158808
CAS No.: 1795-09-1
M. Wt: 102.2 g/mol
InChI Key: AJPGNQYBSTXCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyltetrahydrothiophene is an organic compound with the molecular formula C5H10S. It is a sulfur-containing heterocycle, specifically a thiophene derivative, where the thiophene ring is fully saturated and substituted with a methyl group at the second position. This compound is known for its distinctive odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyltetrahydrothiophene can be synthesized through several methods. One common approach involves the hydrogenation of 2-methylthiophene. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.

Another method involves the cyclization of 1-pentanethiol with a suitable acid catalyst. This reaction proceeds through an intramolecular cyclization mechanism, forming the thiophene ring with the methyl group already in place.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale hydrogenation reactors. The process involves the continuous flow of hydrogen gas and the thiophene precursor over a fixed-bed catalyst. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyltetrahydrothiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert sulfoxides and sulfones back to the thiophene derivative.

    Substitution: Electrophilic substitution reactions can occur at the methyl group or the thiophene ring. Halogenation and nitration are typical examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: this compound sulfoxide, this compound sulfone

    Reduction: this compound

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

2-Methyltetrahydrothiophene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It is used as a flavoring agent and in the production of fragrances due to its distinctive odor.

Mechanism of Action

The mechanism of action of 2-Methyltetrahydrothiophene involves its interaction with various molecular targets. In biological systems, it may act by disrupting cell membranes or interfering with enzyme activity. The exact pathways and molecular targets are still under investigation, but its sulfur-containing structure is believed to play a crucial role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrothiophene 1,1-dioxide: This compound is an oxidized form of this compound and has different chemical properties and reactivity.

    2-Methyltetrahydrothiophen-3-one: This compound features a ketone group at the third position, which significantly alters its chemical behavior and applications.

Uniqueness

This compound is unique due to its fully saturated thiophene ring and the presence of a methyl group. This structure imparts specific chemical properties, such as its distinctive odor and reactivity towards oxidation and substitution reactions, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

2-methylthiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-5-3-2-4-6-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPGNQYBSTXCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870909
Record name 2-Methylthiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795-09-1
Record name 2-Methyltetrahydrothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1795-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyltetrahydrothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylthiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2-methylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLTETRAHYDROTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K290J6114Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyltetrahydrothiophene
Reactant of Route 2
2-Methyltetrahydrothiophene
Reactant of Route 3
2-Methyltetrahydrothiophene
Reactant of Route 4
2-Methyltetrahydrothiophene
Reactant of Route 5
2-Methyltetrahydrothiophene
Reactant of Route 6
2-Methyltetrahydrothiophene
Customer
Q & A

Q1: What are the main structural characteristics of 2-Methyltetrahydrothiophene?

A1: this compound is a cyclic thioether with a five-membered ring. Its molecular formula is C5H10S, and its molecular weight is 102.20 g/mol. [] Structural studies using gas-phase electron diffraction have revealed that the molecule adopts an asymmetric ring conformation. This conformation can be described as a frozen form along the pseudorotational pathway with specific phase angles and amplitudes. []

Q2: How does this compound behave in a radiation environment?

A2: Research shows that unlike its oxygen analog, 2-methyltetrahydrofuran (MTHF), this compound (MTHT) does not trap electrons when irradiated in a glassy state at 77 K. [] Instead, it readily reacts with electrons, forming products with distinct optical absorption characteristics, potentially paramagnetic anions. Additionally, irradiation can lead to the formation of the MTHT cation radical. [] Interestingly, when MTHT is present as a solute in irradiated MTHF, it displays electron scavenging properties. []

Q3: Can you elaborate on the conformational behavior of the this compound radical?

A3: Studies using electron spin resonance (ESR) spectroscopy have demonstrated that the this compound radical exhibits conformational flexibility. At low temperatures (77 K), the axial methyl conformation is favored over the equatorial conformation. Thermodynamic analysis suggests that the axial conformation is more stable by approximately 1.7 kcal/mol. []

Q4: Has the decomposition of this compound been studied in the context of combustion?

A4: Theoretical studies employing density functional theory (DFT) have investigated the decomposition of this compound under conditions relevant to coal fires. The results suggest that C-S bond cleavage is the preferred decomposition pathway compared to C-C β bond-scission, based on the calculated activation barriers. Additionally, direct oxidation of this compound by molecular oxygen appears to be less favorable due to high energy barriers. []

Q5: Are there any studies on the hydrogenolysis of this compound?

A5: Yes, theoretical investigations using MP2 calculations have explored the hydrogenolysis of this compound over molybdenum disulfide (MoS2) and tungsten disulfide (WS2) catalysts. The results suggest that the hydrogenolysis leads to the formation of 1-pentanethiol adsorbed on the catalyst surface. Furthermore, the activation energies for hydrogenolysis were found to vary depending on the specific catalyst used. []

Q6: Is this compound used as a starting material for synthesis?

A6: Yes, this compound can be electrochemically fluorinated to yield perfluoro-2-methyltetramethylenesulfur tetrafluoride. This process also produces other fluorinated derivatives, including perfluoro-3-methyltetramethylenesulfur tetrafluoride and perfluoropentamethylenesulfur tetrafluoride. []

Q7: Are there studies on the molecular structure of derivatives of this compound?

A7: Yes, the molecular structure of cis-2-methyltetrahydrothiophene-1-oxide has been investigated using gas-phase electron diffraction. Similar to this compound, the molecule adopts an asymmetric ring conformation. Notably, the S=O bond exhibits a pseudoaxial orientation, and the methyl group at the 2-position is positioned nearly equatorially. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.